molecular formula C12H17FO2 B7979084 2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol CAS No. 1443327-75-0

2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol

Cat. No.: B7979084
CAS No.: 1443327-75-0
M. Wt: 212.26 g/mol
InChI Key: HJCFXHKXKALVTB-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol typically involves the reaction of 3-fluoro-6-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

    Oxidation: Formation of 2-(3-Fluoro-6-methoxyphenyl)-3-methyl-butan-2-one.

    Reduction: Formation of 2-(3-Fluoro-6-methoxyphenyl)-3-methyl-butan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoro-6-methoxyphenyl)-2-butanol
  • 3-Fluoro-6-methoxyphenyl-(2-pyridyl)methanol
  • 3-Fluoro-6-methoxyphenyl-(5-methyl-2-thienyl)methanol

Uniqueness

2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methoxy group. This combination can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-8(2)12(3,14)10-7-9(13)5-6-11(10)15-4/h5-8,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCFXHKXKALVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=C(C=CC(=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174784
Record name Benzenemethanol, 5-fluoro-2-methoxy-α-methyl-α-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443327-75-0
Record name Benzenemethanol, 5-fluoro-2-methoxy-α-methyl-α-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443327-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 5-fluoro-2-methoxy-α-methyl-α-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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